
1-Allyl-2-oxocyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-oxocyclohexanecarbonitrile is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclohexane ring substituted with an allyl group, a keto group, and a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with allyl bromide in the presence of a base to form 1-allylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-2-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the keto group to secondary alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Primary amines and secondary alcohols.
Substitution: Various halogenated or otherwise substituted derivatives.
Applications De Recherche Scientifique
1-Allyl-2-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-allyl-2-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s keto and nitrile groups can undergo transformations that lead to the formation of new functional groups. The allyl group can also participate in reactions that modify the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
1-Allyl-2-oxocyclopentanecarbonitrile: Similar structure but with a five-membered ring.
1-Allyl-2-oxocycloheptanecarbonitrile: Similar structure but with a seven-membered ring.
1-Allyl-2-oxocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-oxo-1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(8-11)7-4-3-5-9(10)12/h2H,1,3-7H2 |
Clé InChI |
JZIJMMOJQCPYLA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


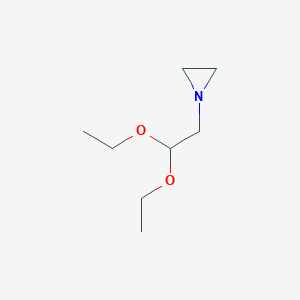

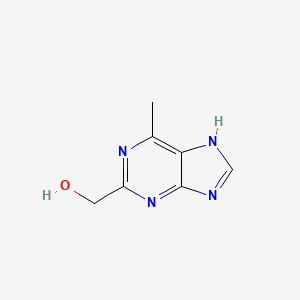
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)
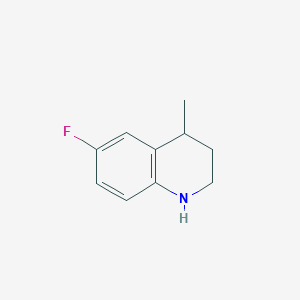

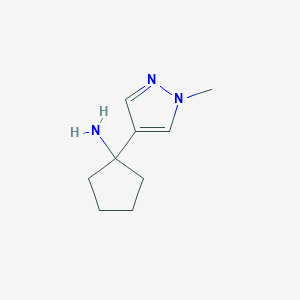
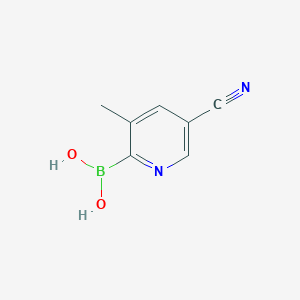


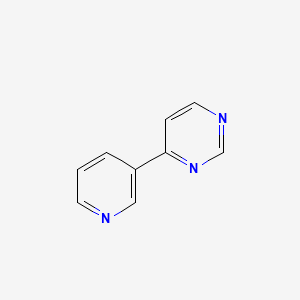

![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
